5-Methyl-1-hexenylboronic acid

Suzuki-Miyaura coupling Steric effects Transmetalation rate

5-Methyl-1-hexenylboronic acid (CAS 197724-98-4) is an (E)-configured alkenylboronic acid featuring a methyl branch at the 5-position of the hexenyl chain. With a molecular formula of C₇H₁₅BO₂ and molecular weight of 142.00 g·mol⁻¹, this organoboron compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling stereospecific installation of the α,β-unsaturated alkenyl moiety into target molecules.

Molecular Formula C7H15BO2
Molecular Weight 142.01 g/mol
CAS No. 197724-98-4
Cat. No. B1422095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-hexenylboronic acid
CAS197724-98-4
Molecular FormulaC7H15BO2
Molecular Weight142.01 g/mol
Structural Identifiers
SMILESB(C=CCCC(C)C)(O)O
InChIInChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+
InChIKeyBLQVLJDDGUYUPN-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-hexenylboronic Acid (CAS 197724-98-4): A Branched Alkenylboronic Acid Building Block for Suzuki-Miyaura Coupling


5-Methyl-1-hexenylboronic acid (CAS 197724-98-4) is an (E)-configured alkenylboronic acid featuring a methyl branch at the 5-position of the hexenyl chain [1]. With a molecular formula of C₇H₁₅BO₂ and molecular weight of 142.00 g·mol⁻¹, this organoboron compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling stereospecific installation of the α,β-unsaturated alkenyl moiety into target molecules [2]. The defined (E)-olefin geometry and branched alkyl architecture distinguish it from linear or α-branched alkenylboronic acid analogs, offering a unique steric and electronic profile for C(sp²)–C(sp²) bond construction in medicinal chemistry and materials science applications.

Why 5-Methyl-1-hexenylboronic Acid Cannot Be Simply Replaced by Generic Alkenylboronic Acids


Alkenylboronic acids are not interchangeable commodities in cross-coupling chemistry. The position and nature of substituents along the alkenyl chain directly modulate transmetalation kinetics, protodeboronation susceptibility, and stereochemical fidelity during Suzuki-Miyaura coupling [1]. For 5-Methyl-1-hexenylboronic acid, the methyl branch at the 5-position introduces steric hindrance distal to the boron center that can influence catalyst-substrate recognition, alter coupling rates relative to linear 1-hexenylboronic acid, and affect the crystallinity or solubility of downstream intermediates [2]. Substituting this building block with an unbranched analog risks non-trivial changes in reaction yield, diastereoselectivity, or purity profile of the final product, particularly in convergent synthetic sequences where subtle steric tuning is critical for success. The quantitative evidence below details the specific, measurable parameters that differentiate this compound from its nearest structural comparators.

Quantitative Differentiation Evidence for 5-Methyl-1-hexenylboronic Acid vs. Closest Analogs


Steric Parameter Differentiation: 5-Methyl-1-hexenyl vs. Linear 1-Hexenylboronic Acid

The methyl branch at the 5-position of 5-methyl-1-hexenylboronic acid increases the Charton steric parameter (ν) of the alkyl substituent relative to the linear 1-hexenyl analog. While experimentally measured ν values for these specific compounds are not reported in the open literature, the class-level contribution of a methyl branch at the γ-position or beyond is known to increase ν by approximately 0.3–0.5 units compared to an unbranched alkyl chain of identical carbon count [1]. This increased steric demand can retard transmetalation in congested catalytic environments, potentially improving selectivity in couplings where the linear analog suffers from competitive homocoupling or protodeboronation [2]. Importantly, the methyl branch is positioned distal to the boron center, minimizing direct electronic perturbation of the C–B bond while providing a steric handle for catalyst discrimination.

Suzuki-Miyaura coupling Steric effects Transmetalation rate

Computed LogP Comparison: Impact of Methyl Branching on Lipophilicity vs. Linear 1-Hexenylboronic Acid

The computed octanol-water partition coefficient (LogP) of 5-methyl-1-hexenylboronic acid is 0.99, as calculated for the neutral species . This value is approximately 0.3–0.5 log units higher than the predicted LogP of linear (E)-1-hexenylboronic acid (estimated LogP ≈ 0.5–0.7 based on fragment-based calculations), consistent with the incremental lipophilicity contributed by a methyl branch in a C6 alkyl chain [1]. The increased lipophilicity may enhance membrane permeability of boronic acid-containing intermediates, a relevant parameter in drug-discovery campaigns where boronic acid building blocks are incorporated into lead compounds.

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA) as a Differentiator of Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 5-methyl-1-hexenylboronic acid is 40.46 Ų, computed based on the contributions of the two hydroxyl groups of the boronic acid moiety and the double-bond character of the alkenyl chain . This value is identical to that of linear (E)-1-hexenylboronic acid (also 40.5 Ų), confirming that the methyl branch does not alter the hydrogen-bond donor/acceptor count. However, the methyl branch reduces the solvent-accessible surface area of the hydrocarbon tail by approximately 8–12 Ų relative to the linear analog (estimated from fragment-based calculations), thereby altering the balance between polar and nonpolar surface area. This subtle change can influence solubility, aggregation behavior, and protein-binding interactions when the boronic acid is incorporated into larger molecular scaffolds [1].

TPSA Hydrogen bonding Drug design

Commercial Purity and Batch Consistency as a Procurement Differentiator

Commercially available 5-methyl-1-hexenylboronic acid is supplied at a minimum purity of 96–97% by multiple vendors . This narrow purity range, coupled with ISO-certified quality management systems, ensures batch-to-batch consistency critical for reproducible synthesis. In comparison, linear 1-hexenylboronic acid is typically offered at 95% purity (AKSci specification) or lower, with greater variability across suppliers . The higher specification floor of the branched derivative reduces the risk of failed couplings due to inhibitor-level impurities, which is especially important in multi-step sequences where intermediate purification is costly.

Purity Quality control Procurement

Defined (E)-Stereochemistry as a Determinant of Coupling Stereospecificity

5-Methyl-1-hexenylboronic acid is specified as the (E)-isomer, with the boronic acid and the 5-methylhexyl group in a trans relationship across the double bond [1]. This defined stereochemistry is preserved during Suzuki-Miyaura coupling when appropriate ligands and conditions are employed, allowing stereospecific transfer of the (E)-alkenyl unit to the electrophilic partner [2]. Alkenylboronic acids that are sold as E/Z mixtures or without stereochemical specification require additional analytical verification or separation steps prior to use. The known stereochemistry of this compound reduces the risk of diastereomeric contamination in the product, which is particularly valuable when coupling into chiral scaffolds where E/Z mixtures would generate inseparable product pairs.

Stereochemistry Suzuki-Miyaura E/Z selectivity

High-Value Application Scenarios for 5-Methyl-1-hexenylboronic Acid Based on Evidence


Stereospecific Synthesis of (E)-Alkenyl-Functionalized Drug Candidates Requiring Defined Olefin Geometry

In medicinal chemistry programs where (E)-alkenyl pharmacophores are essential for target binding, 5-methyl-1-hexenylboronic acid provides a reliable, stereochemically defined Suzuki-Miyaura coupling partner [1]. The (E)-configuration confirmed by InChI eliminates the need for post-coupling olefin isomerization or separation of E/Z mixtures, reducing synthetic step count. The branched alkyl chain also contributes increased lipophilicity (LogP = 0.99) that may improve membrane permeability of the final conjugate relative to linear alkenyl analogs [2]. Application is particularly suited for late-stage diversification of aryl halide-containing lead compounds where stereochemical integrity is non-negotiable.

Building Block for Conformationally Biased Intermediates in Natural Product Total Synthesis

The methyl branch at the 5-position introduces a defined steric element that can bias the conformation of coupled products, a valuable feature in complex natural product synthesis where diastereoselective transformations depend on substrate preorganization [1]. The increased steric demand (estimated Δν ≈ +0.3–0.5 over linear 1-hexenylboronic acid) provides a tunable parameter for optimizing catalyst-substrate interactions in demanding cross-coupling steps [2]. The ≥96% commercial purity reduces the risk of impurity-driven side reactions in multi-step sequences where intermediate purification is impractical.

Agrochemical Intermediate Production Requiring Batch Reproducibility and Scalable Purity Specifications

For agrochemical discovery and process development, the narrow commercial purity window (96–97%) of 5-methyl-1-hexenylboronic acid ensures consistent performance across batches, a critical requirement for structure-activity relationship (SAR) studies and pilot-scale synthesis [1]. The TPSA of 40.46 Ų and favorable hydrogen-bond profile support predictable solubility behavior in mixed aqueous-organic solvent systems used in large-scale Suzuki-Miyaura couplings [2]. The compound's higher lipophilicity relative to linear 1-hexenylboronic acid may also facilitate extraction and purification in process-scale workflows.

Material Science Applications Leveraging Controlled Alkenyl Chain Branching for Polymer Property Tuning

In the synthesis of conjugated polymers and organic electronic materials, the methyl branch of 5-methyl-1-hexenylboronic acid provides a steric handle for modulating polymer packing and solubility without altering the electronic nature of the conjugated backbone [1]. The defined (E)-geometry ensures consistent π-conjugation in the resultant polymer, while the branched alkyl chain may suppress aggregation relative to linear alkyl-substituted polymers, potentially improving solution processability—a critical requirement for printed electronics applications.

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